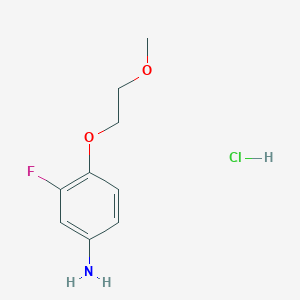
2-エチル-1,2,3,4-テトラヒドロ-イソキノリン-3-カルボン酸塩酸塩
説明
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H16ClNO2 and its molecular weight is 241.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤
この化合物は、新規抗がん剤の設計と合成に利用されてきました。 分子動力学実験では、化合物とその受容体間の結合安定性が評価され、これはがん治療研究において重要です .
合成戦略
この化合物は、1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸に対する電子移動還元、続いてピクテ・スペングラー環化、およびラジカル脱カルボキシル化・リン酸化反応などの新しい合成戦略において役割を果たします .
グリーンケミストリー
この化合物は、環境に優しい方法で2-オキソ-1,2,3,4誘導体を合成するためのグリーンケミストリーアプローチに関与しています .
配位化合物
この化合物は、Cu 2+、Co 2+、Co 3+、またはFe 3+などのさまざまな金属との配位化合物を合成するための基本分子として役立ち、化学および材料科学で多岐にわたる用途を持っています .
神経保護活性
研究によると、この化合物の誘導体は、マウスにおける抗低酸素活性やラットにおける神経変性の保護など、顕著な神経保護活性を示すことが示されています .
炎症および生合成阻害
この化合物は、炎症、アポリポタンパク質B-100生合成、およびマトリックス分解性メタロプロテアーゼの阻害剤の合成に使用されており、これはさまざまな疾患の治療における重要な標的です .
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It is known that tetrahydroisoquinolines can undergo reactions involving isomerization of iminium intermediate .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in various biological activities and can act as precursors for various alkaloids .
生化学分析
Biochemical Properties
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as protein-tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARγ and PPARα) . These interactions are crucial as they can influence various metabolic pathways and cellular processes. The compound acts as an inhibitor for PTP-1B, which is involved in the regulation of insulin signaling and glucose homeostasis . Additionally, its interaction with PPARs suggests a role in lipid metabolism and energy homeostasis .
Cellular Effects
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in insulin signaling and lipid metabolism . The compound can modulate gene expression by acting on transcription factors such as PPARs, leading to changes in the expression of genes involved in glucose and lipid metabolism . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP-1B, inhibiting its activity and thereby enhancing insulin signaling . This inhibition leads to increased glucose uptake and improved insulin sensitivity. Additionally, the compound activates PPARγ and PPARα, which are nuclear receptors that regulate gene expression related to lipid metabolism . These interactions result in the modulation of metabolic pathways and improved energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride have been studied over time. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its inhibitory effects on PTP-1B and its activation of PPARs, suggesting sustained efficacy in modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism . The compound interacts with enzymes such as PTP-1B and PPARs, influencing the activity of these pathways . By inhibiting PTP-1B, the compound enhances insulin signaling, leading to improved glucose uptake and utilization . Additionally, its activation of PPARs modulates lipid metabolism, promoting lipid oxidation and reducing lipid accumulation .
Transport and Distribution
Within cells and tissues, 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with albumin, which facilitates its transport in the bloodstream . Additionally, it can be taken up by cells through specific transporters, allowing it to exert its effects within target tissues . The distribution of the compound within tissues is influenced by its binding affinity to these transporters and proteins .
Subcellular Localization
The subcellular localization of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as PTP-1B and PPARs . This localization allows it to effectively modulate metabolic pathways and cellular processes . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments .
特性
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15;/h3-6,11H,2,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXIEHCYMHMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)


![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)
![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)

![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)





